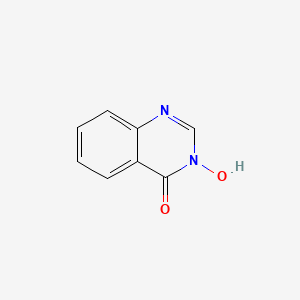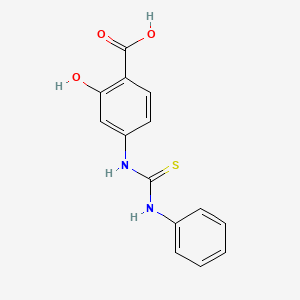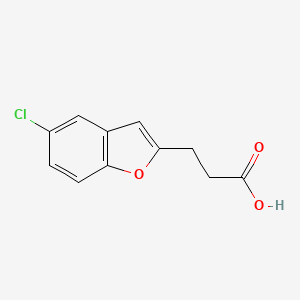![molecular formula C18H12Cl4N2O4S2 B12121792 N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide CAS No. 50389-12-3](/img/structure/B12121792.png)
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is an organic compound characterized by the presence of a perchlorinated phenylene ring bonded to two benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide typically involves the chlorination of 1,4-phenylenediamine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or perchloric acid, and sulfonating agents like benzenesulfonyl chloride. The process is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the perchlorinated phenylene ring can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
n,n’-Diacetyl-1,4-phenylenediamine: This compound has similar structural features but lacks the perchlorinated phenylene ring.
n,n’-Diethyl-1,4-phenylenediamine: Another related compound with ethyl groups instead of sulfonamide groups.
n,n’-Bis(dipp)-phenanthrene-9,10-diimine: A compound with a similar core structure but different substituents.
Uniqueness
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is unique due to its perchlorinated phenylene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
50389-12-3 |
|---|---|
Molecular Formula |
C18H12Cl4N2O4S2 |
Molecular Weight |
526.2 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H |
InChI Key |
MGWQBOXYCUJGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)


![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)

![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)
![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
